Tetrakis(decyl)ammonium bromide

Catalog No.
S780403
CAS No.
14937-42-9
M.F
C40H84BrN
M. Wt
659 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(decyl)ammonium bromide

CAS Number

14937-42-9

Product Name

Tetrakis(decyl)ammonium bromide

IUPAC Name

tetrakis-decylazanium;bromide

Molecular Formula

C40H84BrN

Molecular Weight

659 g/mol

InChI

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1

InChI Key

AHNISXOXSNAHBZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-]

Synonyms

N,N,N-Tris(decyl)-1-decanaminium Bromide; Tetrakis(decyl)-ammonium Bromide; Tetrakis(decyl)ammonium Bromide; Tetra-n-decylammonium Bromide; Tetradecylammonium Bromide

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-]

Phase transfer catalyst

Tetrakis(decyl)ammonium bromide is most commonly used as a phase transfer catalyst. Phase transfer catalysts are molecules that can transfer ions from one phase (e.g., aqueous) to another phase (e.g., organic) that they would not normally be soluble in. This allows for reactions that would not be possible under normal conditions to take place. For example, tetrakis(decyl)ammonium bromide can be used to transfer:

  • Platinum salts from an aqueous phase to an organic phase during the synthesis of platinum nanocrystals [].
  • Gold ions from an aqueous phase to an organic phase during the synthesis of gold nanoparticles [].

Other applications

Tetrakis(decyl)ammonium bromide can also be used for other purposes in scientific research, such as:

  • Antibacterial agent: Tetrakis(decyl)ammonium bromide has been shown to have some antibacterial activity [].
  • Surfactant: Tetrakis(decyl)ammonium bromide can act as a cationic surfactant, which means that it can lower the surface tension of water. This property can be useful in a variety of applications, such as in the preparation of emulsions and dispersions [].

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound with the chemical formula C₄₀H₈₄BrN. It features a central nitrogen atom bonded to four decyl groups, making it a highly lipophilic molecule. This compound is typically used in various applications due to its surfactant properties and ability to interact with biological membranes. It appears as a white to off-white solid and is soluble in organic solvents.

As a PTA, tetrakis(decyl)ammonium bromide forms a complex with the target molecule through ionic interactions between the positively charged nitrogen and the anionic group on the target molecule. This complexation allows the otherwise water-soluble molecule to become more soluble in the organic phase, facilitating its transfer across the phase boundary [].

Typical of quaternary ammonium compounds:

  • Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or acetate, leading to the formation of different quaternary ammonium derivatives.
  • Hydrolysis: In aqueous environments, tetrakis(decyl)ammonium bromide may hydrolyze, especially under extreme pH conditions, potentially releasing decyl alcohol and generating bromide ions.
  • Formation of Complexes: This compound can form complexes with various anions or cationic species, which can alter its solubility and biological activity.

The synthesis of tetrakis(decyl)ammonium bromide typically involves the following steps:

  • Quaternization Reaction: The synthesis begins with the reaction of decylamine with an alkyl halide (such as decyl bromide) in the presence of a base (like sodium hydroxide). This reaction leads to the formation of the quaternary ammonium salt.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain the desired tetrakis(decyl)ammonium bromide in high purity.

Tetrakis(decyl)ammonium bromide has various applications across multiple fields:

  • Emulsifier: It is commonly used in personal care products and cosmetics as an emulsifying agent.
  • Solubilizer: The compound helps solubilize hydrophobic substances in formulations.
  • Antimicrobial Agent: It is utilized in disinfectants and sanitizers due to its antimicrobial properties .
  • Research Reagent: In laboratory settings, it serves as a reagent for studying membrane interactions and cellular processes.

Studies on tetrakis(decyl)ammonium bromide have focused on its interactions with biological membranes and proteins. Research indicates that this compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis at high concentrations. Interaction studies also reveal its effectiveness in binding and neutralizing negatively charged biomolecules, which enhances its antimicrobial activity .

Tetrakis(decyl)ammonium bromide shares structural similarities with other quaternary ammonium compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Tetrabutylammonium bromideQuaternary AmmoniumMore hydrophilic; commonly used in phase transfer catalysis.
Cetyltrimethylammonium bromideQuaternary AmmoniumKnown for strong surfactant properties; used in hair conditioners.
Dodecyltrimethylammonium bromideQuaternary AmmoniumExhibits potent antimicrobial activity; widely used in laboratory settings.

Tetrakis(decyl)ammonium bromide's uniqueness lies in its long-chain hydrocarbon structure, which enhances its lipophilicity and ability to interact with lipid membranes compared to shorter-chain analogs.

Origins and Early Innovations

The concept of phase-transfer catalysis gained momentum in the early 1970s through foundational work by Charles Starks, who coined the term "phase-transfer catalysis" and proposed the extraction mechanism for nucleophilic substitution reactions [5]. Starks demonstrated that quaternary ammonium salts, such as tetraalkylammonium halides, could shuttle anions from aqueous to organic phases, enabling reactions like the displacement of chloride by cyanide in 1-chlorooctane [1]. Concurrently, Makosza and Brandström expanded the scope of PTC by exploring interfacial mechanisms and developing stable catalysts for high-temperature applications [1] [5]. Early catalysts, such as benzyltriethylammonium chloride, faced limitations in thermal stability, prompting the synthesis of more robust variants like Aliquat 336 [3].

Structural Evolution and Industrial Adoption

By the 1980s, quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium bromide, became industrial staples due to their enhanced lipophilicity and solubility in organic solvents [3]. The introduction of asymmetric PTC in the 1990s further diversified applications, enabling enantioselective syntheses in pharmaceuticals and agrochemicals [2]. These advancements underscored the importance of alkyl chain length in catalyst design, as longer chains improved interfacial transfer efficiency and reduced hydration effects [4].

Emergence of Tetrakis(decyl)ammonium Bromide in Chemical Research

Structural and Functional Attributes

Tetrakis(decyl)ammonium bromide (C₄₀H₈₄BrN) distinguishes itself through four decyl chains attached to a central nitrogen atom [6]. This structure confers exceptional lipophilicity, allowing the catalyst to partition efficiently into organic phases while ferrying hydrophilic anions like cyanide or fluoride [1] [4]. Compared to shorter-chain analogs, its extended alkyl framework minimizes ion-pair hydration, a critical factor in solid-liquid PTC systems where anhydrous conditions are paramount [2] [4].

Table 1: Key Properties of Tetrakis(decyl)ammonium Bromide

PropertyValue
Molecular FormulaC₄₀H₈₄BrN
Molecular Weight659.01 g/mol
SolubilityOrganic solvents (e.g., toluene, dichloromethane)
Catalytic RoleShuttling anions across phases

Early Applications and Mechanistic Insights

Initial studies highlighted its efficacy in nucleophilic substitutions, such as the synthesis of alkyl nitriles and ethers [3]. For example, in the reaction of 1-bromooctane with aqueous sodium cyanide, tetrakis(decyl)ammonium bromide facilitated cyanide transfer into the organic phase, achieving yields exceeding 90% under mild conditions [1]. The catalyst’s stability at elevated temperatures (up to 180°C) further enabled its use in demanding industrial processes, such as polymer modifications and monomer synthesis [3] [5].

Current Research Landscape and Significance

Advancements in Asymmetric Catalysis

Recent work has focused on integrating tetrakis(decyl)ammonium bromide into asymmetric PTC systems. For instance, its combination with chiral crown ethers has enabled enantioselective alkylations of glycine derivatives, a key step in synthesizing non-natural amino acids [2]. Researchers have also exploited its ability to stabilize reactive intermediates in Michael additions, achieving enantiomeric excesses >95% in some cases [2].

Green Chemistry and Sustainable Processes

The compound’s role in minimizing solvent waste aligns with green chemistry principles. In nanoparticle synthesis, it acts as a stabilizer and phase-transfer agent, enabling the preparation of uniform gold and silver nanoparticles in biphasic systems [4]. Additionally, its use in triphase catalysis—where the catalyst is immobilized on a solid support—reduces leaching and enhances recyclability, as demonstrated in continuous-flow esterification reactions [4].

Industrial and Technological Applications

Tetrakis(decyl)ammonium bromide remains indispensable in manufacturing dyes, flavorants, and pharmaceuticals [3]. A notable application is the synthesis of ibuprofen intermediates, where it accelerates bromide-to-cyanide exchanges in toluene-water systems [1]. Emerging applications include its use in organic photovoltaics, where it facilitates the interfacial assembly of electron-transport layers, improving device efficiency by 15–20% [4].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14937-42-9

Dates

Modify: 2023-08-15

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